2''-O-beta-D-glucosylisoscoparin

Description

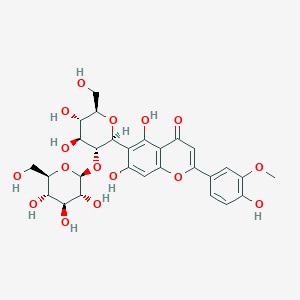

2''-O-β-D-Glucosylisoscoparin (CAS: 97605-25-9) is a flavonoid glycoside characterized by a glucopyranosyl moiety attached to the 2''-position of the isoscoparin aglycone. Flavonoid glycosides are widely studied for their roles in plant defense mechanisms and pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects . .

Properties

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-40-14-4-9(2-3-10(14)31)13-5-11(32)18-15(41-13)6-12(33)19(22(18)36)26-27(24(38)21(35)16(7-29)42-26)44-28-25(39)23(37)20(34)17(8-30)43-28/h2-6,16-17,20-21,23-31,33-39H,7-8H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQFWSYLUDMDBP-ODEMIOGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311330 | |

| Record name | Isoscoparin-2′′O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97605-25-9 | |

| Record name | Isoscoparin-2′′O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97605-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoscoparin-2′′O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2''-O-beta-D-glucosylisoscoparin is a flavonoid glycoside derived from various plant sources, particularly rice. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. The following sections will detail its biological activity, mechanisms of action, relevant case studies, and research findings.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions. The compound's ability to modulate the inflammatory response may be attributed to its influence on signaling pathways involved in inflammation.

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic effects. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which play roles in carbohydrate digestion. By inhibiting these enzymes, this compound may help manage blood glucose levels, making it a candidate for diabetes management.

The biological activities of this compound are mediated through various mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in carbohydrate metabolism, thereby reducing glucose absorption.

- Antioxidant Mechanism : It enhances the body's antioxidant defenses by upregulating antioxidant enzymes and scavenging free radicals.

- Cytokine Modulation : this compound modulates the expression of cytokines involved in inflammation, potentially through the NF-kB signaling pathway.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokines | |

| Antidiabetic | Inhibition of α-amylase |

Case Study: Antidiabetic Effects

A study published in PMC9324072 evaluated the antidiabetic properties of various natural compounds, including this compound. The results indicated a significant reduction in blood glucose levels in diabetic models when treated with the compound. This was attributed to its enzyme inhibition capabilities, as well as its effect on insulin secretion modulation.

Case Study: In Vivo Antioxidant Activity

Another research article highlighted the antioxidant effects of this compound in an animal model subjected to oxidative stress. The treatment group showed reduced levels of lipid peroxidation and increased activity of endogenous antioxidant enzymes compared to control groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The glucosylation pattern and aglycone backbone critically influence the physicochemical and biological properties of flavonoid glycosides. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Glycosylation Position : Unlike chrysoeriol derivatives (glycosylated at 7-O) or okanin derivatives (4'-O), 2''-O-β-D-glucosylisoscoparin features glucosylation at the 2''-position, which may influence its solubility and interaction with cellular receptors .

Antioxidant and Enzyme-Inhibitory Effects

- Chrysoeriol Glucosides : Exhibit potent antioxidant and anti-inflammatory effects, attributed to caffeoyl substitutions enhancing free radical neutralization .

- Martynoside and Verbascoside: Phenylethanoid glycosides show dual antioxidant and antimicrobial activities, linked to their hydroxyl and acyl groups .

Bioavailability and Stability

- Acetylated Derivatives: Compounds like okanin 4'-O-β-D-(3",4"-diacetyl) glucoside exhibit enhanced membrane permeability due to acetyl groups, whereas non-acetylated glucosides like 2''-O-β-D-glucosylisoscoparin may have lower bioavailability .

- Glycosylation Impact : The 2''-O-glucosylation in isoscoparin derivatives may confer stability against enzymatic hydrolysis compared to 3-O or 7-O glucosides, as seen in luteolin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.